molecular formula C17H15ClN4O2S B12039680 3-(2-Chlorophenyl)-4-((3-ethoxy-4-hydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478254-28-3

3-(2-Chlorophenyl)-4-((3-ethoxy-4-hydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12039680
CAS No.: 478254-28-3
M. Wt: 374.8 g/mol
InChI Key: NJADSZLYGDVNFO-VXLYETTFSA-N
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Description

4-(((3-(2-CL-PHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-ETHOXYPHENOL is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((3-(2-CL-PHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-ETHOXYPHENOL typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(((3-(2-CL-PHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-ETHOXYPHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(((3-(2-CL-PHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-ETHOXYPHENOL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(((3-(2-CL-PHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-ETHOXYPHENOL involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, inhibiting the activity of metalloenzymes. Additionally, the phenyl group can interact with hydrophobic pockets in proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-ME-PHENYL)-4-((2-ME-3-PH-2-PROPENYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL
  • 2-Chlorophenylboronic acid
  • Phenylboronic acid

Uniqueness

4-(((3-(2-CL-PHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-ETHOXYPHENOL is unique due to its combination of a triazole ring, a mercapto group, and an ethoxyphenol group. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds .

Properties

CAS No.

478254-28-3

Molecular Formula

C17H15ClN4O2S

Molecular Weight

374.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H15ClN4O2S/c1-2-24-15-9-11(7-8-14(15)23)10-19-22-16(20-21-17(22)25)12-5-3-4-6-13(12)18/h3-10,23H,2H2,1H3,(H,21,25)/b19-10+

InChI Key

NJADSZLYGDVNFO-VXLYETTFSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl)O

Origin of Product

United States

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